Iron(II) Trifluoromethanesulfonate

Vue d'ensemble

Description

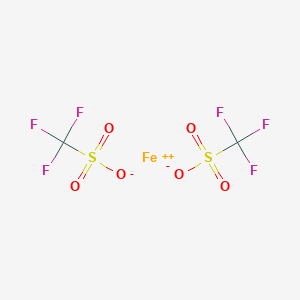

Iron(II) Trifluoromethanesulfonate, also known as Iron(II) triflate, is an inorganic compound with the chemical formula C2F6FeO6S2. It is a coordination complex where iron is in the +2 oxidation state, coordinated with trifluoromethanesulfonate anions. This compound is known for its catalytic properties and is used in various chemical reactions and industrial applications .

Mécanisme D'action

Target of Action

Iron(II) Trifluoromethanesulfonate, also known as Iron(II) triflate, is primarily used as a catalyst in organic synthesis . Its primary targets are organic compounds, particularly alkenes and alkynes .

Mode of Action

This compound acts as a catalyst for hydrosilylation and hydroboration of alkenes and alkynes . In these reactions, it facilitates the addition of silane and borane groups to the carbon-carbon double or triple bonds .

Result of Action

The primary result of this compound’s action is the facilitation of organic reactions. It allows for the efficient addition of silane and borane groups to alkenes and alkynes . This can result in the formation of new organic compounds with potential applications in various fields, including pharmaceuticals and materials science.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is sensitive to humidity and oxygen . Its solubility can also be affected by the solvent used, with it being slightly soluble in DMSO when heated and sonicated . These factors can influence the compound’s efficacy and stability as a catalyst.

Analyse Biochimique

Biochemical Properties

Iron(II) Trifluoromethanesulfonate plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating different biochemical processes. For instance, it has been shown to interact with cytochrome P450 enzymes, enhancing their catalytic activity. The nature of these interactions involves the coordination of the iron center with the active sites of the enzymes, leading to increased reaction rates and efficiency .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to altered cell signaling dynamics. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, either inhibiting or activating their functions. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Conversely, it can also activate enzymes by stabilizing their active conformations. Furthermore, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in gene transcription .

Méthodes De Préparation

Iron(II) Trifluoromethanesulfonate can be synthesized through the reaction of iron(II) chloride with sodium trifluoromethanesulfonate. The reaction typically takes place in an inert atmosphere to prevent oxidation of iron(II) to iron(III). The product is then purified through crystallization .

Reaction:

FeCl2+2NaCF3SO3→Fe(CF3SO3)2+2NaCl

In industrial settings, the production process involves similar steps but on a larger scale, with careful control of reaction conditions to ensure high purity and yield.

Analyse Des Réactions Chimiques

Iron(II) Trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to iron(III) trifluoromethanesulfonate under certain conditions.

Reduction: It can be reduced back to iron(0) or iron(I) in the presence of strong reducing agents.

Substitution: The trifluoromethanesulfonate ligands can be substituted with other ligands in coordination chemistry.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like hydrogen peroxide or nitric acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Ligands such as phosphines or amines under controlled conditions.

Major Products:

Oxidation: Iron(III) trifluoromethanesulfonate.

Reduction: Metallic iron or iron(I) complexes.

Substitution: Various iron(II) complexes with different ligands.

Applications De Recherche Scientifique

Iron(II) Trifluoromethanesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon and carbon-heteroatom bonds.

Biology: It is used in the study of metalloenzymes and their mechanisms.

Industry: It is used in the production of fine chemicals and pharmaceuticals

Comparaison Avec Des Composés Similaires

Iron(II) Trifluoromethanesulfonate can be compared with other iron(II) and iron(III) sulfonates, such as:

Iron(III) Trifluoromethanesulfonate: Similar in structure but with iron in the +3 oxidation state, leading to different reactivity and catalytic properties.

Iron(II) Methanesulfonate: Similar coordination environment but with methanesulfonate ligands instead of trifluoromethanesulfonate, resulting in different solubility and reactivity.

Iron(II) p-Toluenesulfonate: Another sulfonate complex with different steric and electronic properties due to the presence of the toluene group

Uniqueness: this compound is unique due to the strong electron-withdrawing effect of the trifluoromethanesulfonate ligands, which enhances its catalytic activity and stability in various chemical reactions.

Propriétés

Numéro CAS |

59163-91-6 |

|---|---|

Formule moléculaire |

CHF3FeO3S |

Poids moléculaire |

205.92 g/mol |

Nom IUPAC |

iron;trifluoromethanesulfonic acid |

InChI |

InChI=1S/CHF3O3S.Fe/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |

Clé InChI |

QZLVALRWETVYSE-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Fe+2] |

SMILES canonique |

C(F)(F)(F)S(=O)(=O)O.[Fe] |

Pictogrammes |

Corrosive |

Synonymes |

iron(II) triflate |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Iron(II) Trifluoromethanesulfonate commonly used for in chemical research?

A1: this compound (Fe(OTf)2) serves as a versatile Lewis acid catalyst in various organic reactions. Its ability to activate electrophilic substrates makes it valuable for promoting transformations like cycloadditions and multicomponent reactions. [] For instance, it effectively catalyzes the synthesis of imidazolidinyl spirooxindole derivatives through a multicomponent cascade reaction, achieving high yields and diastereoselectivity. []

Q2: How does the structure of this compound influence its catalytic activity?

A2: The Lewis acidity of Fe(OTf)2, stemming from the electron-deficient iron(II) center, is crucial for its catalytic activity. The trifluoromethanesulfonate (OTf-) anions, being weakly coordinating, allow for easy substrate access to the metal center, facilitating its interaction with reactants and enabling catalytic transformations. []

Q3: Are there examples of this compound being used in supramolecular chemistry?

A3: Yes, researchers have successfully utilized this compound in the self-assembly of intricate supramolecular structures. One example involves its reaction with tetrakis(4-aminophenyl)porphyrin (H2-tapp), 2-formylpyridine, and trifluoromethanesulfonate in DMF, leading to the formation of a novel M8L6 cubic cage denoted as [H21]·16OTf. [] This cage possesses the unique ability to encapsulate large aromatic guests selectively. []

Q4: Can this compound accommodate different metal centers within the M8L6 cubic cage structure?

A4: Interestingly, the formation of the M8L6 cubic cage is not limited to iron. Substituting nickel(II) tetrakis(4-aminophenyl)porphyrin (Ni-tapp) or zinc(II) tetrakis(4-aminophenyl)porphyrin (Zn-tapp) for H2tapp under identical reaction conditions yielded analogous nickel-containing (Ni-1) and zinc-containing (Zn-1) cages. [] This suggests a broader applicability of this synthetic strategy for creating diverse metallosupramolecular architectures.

Q5: What spectroscopic techniques are employed to characterize this compound and its complexes?

A5: Researchers rely on various techniques to characterize this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the structure and symmetry of the formed complexes in solution. [] Electrospray mass spectrometry (ESI-MS) provides insights into the molecular weight and composition of the compounds. [] Additionally, single-crystal X-ray diffraction analysis offers detailed information about the solid-state structure and bonding parameters of crystalline complexes. []

Q6: Is this compound employed in the synthesis of Metal-Organic Frameworks (MOFs)?

A6: this compound serves as a valuable precursor in the synthesis of Metal-Organic Frameworks. In a one-pot solvothermal synthesis, it reacts with 4-formylimidazole, hydrazine, and sodium azide, generating a unique MOF featuring tetrazole-padded helical channels and displaying a rare unh topology. []

Q7: How is this compound involved in the formation of the tetrazole ligand within the MOF structure?

A7: During the MOF synthesis, this compound plays a crucial role in promoting the in situ formation of the 1,5-disubstituted tetrazole ligand. It facilitates condensation, cycloaddition, and coordination reactions between the starting materials, leading to the incorporation of the tetrazole moiety within the MOF framework. []

Q8: Beyond catalysis and supramolecular chemistry, are there other applications for this compound?

A8: Yes, this compound finds applications in material science, particularly in the field of electrochromic polymers. Researchers have utilized it to synthesize an iron(II) complex with a styrene-based ligand that undergoes reductive electropolymerization to form thin films. [] This polymeric complex exhibits reversible color changes upon electrochemical oxidation and reduction, holding promise for electrochromic devices. []

Q9: What are the color transitions observed in the electrochromic polymer derived from this compound?

A9: The electrochromic polymer exhibits distinct color changes depending on its oxidation state. In its neutral state, containing Fe(II), the polymer appears yellow with an absorption band at 370 nm. [] Upon oxidation to the Fe(III) state, the polymer becomes nearly colorless and the absorption band shifts to 350 nm. [] Interestingly, upon reduction to the Fe(I) state, the polymer displays an intense yellow color with an absorption band around 410 nm. []

Q10: How stable is the electrochromic polymer derived from this compound upon repeated electrochemical cycling?

A10: The electrochromic performance of the polymer was evaluated through cyclic voltammetry and spectroelectrochemical measurements. [] Studies demonstrated that the polymer undergoes quasi-reversible redox processes and maintains its color-changing ability upon multiple oxidation/reduction cycles, indicating its potential for long-term use in electrochromic applications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.